molecular formula C24H22N2O6 B12102736 Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate (ester) CAS No. 65121-97-3

Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate (ester)

Cat. No.: B12102736
CAS No.: 65121-97-3
M. Wt: 434.4 g/mol
InChI Key: MTUKXZOCDANANT-UHFFFAOYSA-N
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Description

Properties

CAS No.

65121-97-3

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

2-[N-(2-benzoyloxyethyl)-3-nitroanilino]ethyl benzoate

InChI

InChI=1S/C24H22N2O6/c27-23(19-8-3-1-4-9-19)31-16-14-25(21-12-7-13-22(18-21)26(29)30)15-17-32-24(28)20-10-5-2-6-11-20/h1-13,18H,14-17H2

InChI Key

MTUKXZOCDANANT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the Imino Bis(ethanol) Intermediate

A condensation reaction between 3-nitroaniline and ethylene oxide or ethylene glycol derivatives under catalytic conditions forms the imino-linked bis(ethanol) backbone. For example, analogous methods for N-(2-nitrophenyl)ethanolamine employ o-chloronitrobenzene and ethanolamine with sodium fluoride catalysis at 80–110°C.

Hypothetical Reaction Conditions

ParameterValueSource Inspiration
CatalystSodium fluoride (0.1–0.5 eq)
SolventToluene or petroleum ether
Temperature80–110°C
Reaction Time20–24 hours

Esterification with Benzoyl Chloride

The hydroxyl groups of the intermediate are esterified using benzoyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl. This step parallels the diacetate synthesis reported in PubChem, where acetyl groups are introduced under similar conditions.

Optimization Considerations

  • Molar Ratio : Excess benzoyl chloride (2.2–2.5 eq) ensures complete esterification.

  • Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis.

  • Temperature : 0–5°C initially, then room temperature to avoid side reactions.

Route 2: One-Pot Tandem Synthesis

A one-pot approach could integrate nitro group reduction, imine formation, and esterification. However, nitro group stability under esterification conditions necessitates careful optimization. Patent CN111454157B demonstrates nitro retention during oxidation reactions using copper chloride as a stabilizer, suggesting compatible catalysts may mitigate decomposition.

Proposed Protocol

  • Nitroaromatic Activation : React 3-nitroaniline with ethylene glycol diacetate under acidic conditions to form an intermediate.

  • Imine Formation : Introduce a secondary amine via Schiff base reaction, stabilized by ruthenium trichloride.

  • Ester Exchange : Transesterify acetate groups with benzoic acid using lipase catalysts or acid catalysis.

Characterization and Analytical Data

Critical characterization metrics for the final product include:

Spectroscopic Data

  • ¹H NMR : Expected signals include aromatic protons (δ 7.5–8.5 ppm), methylene groups adjacent to the imino nitrogen (δ 3.6–4.2 ppm), and benzoate esters (δ 7.3–7.8 ppm).

  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂).

Purity and Yield Optimization

  • Crystallization : Mixed solvents (e.g., methanol/water) improve crystal purity, as demonstrated in related nitroaromatic syntheses.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves esterification byproducts.

Industrial Scalability and Environmental Impact

Solvent Recovery

Patent CN106366006A highlights solvent recycling in analogous syntheses, reducing raw material consumption by 30–40%. Toluene and petroleum ether are recoverable via distillation, aligning with green chemistry principles.

Waste Management

  • Nitrogen Byproducts : Catalytic converters or bioremediation for nitro-containing waste.

  • Acid Scavengers : Pyridine recovery via neutralization and distillation .

Chemical Reactions Analysis

Types of Reactions

[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3-nitrophenyl)imino]diethane-2,1-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethanol, 2,2'-(phenylimino)bis- (CAS 120-07-0)
  • Structure : Phenyl group without nitro substitution.
  • Molecular Formula: C₁₀H₁₅NO₂.
  • Molecular Weight : 181.23 g/mol.
  • Key Differences : Absence of nitro group reduces electron-withdrawing effects, leading to lower chemical reactivity. Used as an intermediate in polymer synthesis .
Ethanol, 2,2'-[[4-(methylamino)-3-nitrophenyl]imino]bis- (CAS 2784-94-3)
  • Structure: 3-Nitro group retained, with additional methylamino substituent at the 4-position.
  • Molecular Formula : C₁₁H₁₆N₄O₄.
  • Molecular Weight : 284.27 g/mol.
  • Key Differences: Methylamino group enhances solubility in polar solvents. Used in permanent hair dyes (e.g., HC Blue No. 1) .
Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (CAS 94158-14-2)
  • Structure: 4-Aminophenyl group instead of 3-nitrophenyl.
  • Molecular Formula : C₁₀H₁₆N₂O₆S.
  • Key Differences: Amino group increases basicity and susceptibility to oxidation. Applied in oxidative hair dyes as a precursor .

Ester Group Variations

Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, diacetate (CAS 28819-89-8)
  • Structure : Acetate esters instead of benzoate.
  • Molecular Formula : C₁₄H₁₈N₂O₆.
  • Molecular Weight : 310.30 g/mol.
  • Key Differences : Smaller ester groups (acetate vs. benzoate) reduce steric hindrance, enhancing solubility in aqueous systems.
Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (CAS 55619-18-6)
  • Structure : Additional azo (-N=N-) and dibromo substituents.
  • Molecular Formula : C₂₀H₁₉Br₂N₅O₆.
  • Molecular Weight : 598.21 g/mol.
  • Key Differences : Bromine atoms and azo group increase molecular weight and UV stability. Used in industrial dyes and pigments .

Comparison of Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Substituents Ester Type LogP* Application
Target Compound (28819-89-8) 463.44 3-Nitro, benzoate Dibenzoate ~3.5 (est.) Hair dyes
Diacetate Analog (28819-89-8) 310.30 3-Nitro, acetate Diacetate ~1.8 Hair dyes
Phenylimino Bisethanol (120-07-0) 181.23 Phenyl None ~0.5 Polymer synthesis
HC Blue No. 1 (2784-94-3) 284.27 3-Nitro, 4-methylamino None ~-0.2 Permanent hair dye

*LogP estimates based on substituent contributions.

Biological Activity

Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate (ester), also known as 2,2'-[(3-nitrophenyl)imino]bis[ethanol], is a synthetic organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}N2_{2}O4_{4}
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 24812-82-6

The compound features a complex structure that includes an imino linkage and nitrophenyl group, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate has been investigated for various biological activities:

  • Antimicrobial Activity :
    • The compound has shown potential against various bacterial strains. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
    • For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties :
    • Research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The nitrophenyl group is believed to play a crucial role in the mechanism of action by generating reactive intermediates that can interact with cellular components .

The biological activity of Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate is attributed to its ability to undergo redox reactions. The nitrophenyl moiety can generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is a known pathway for inducing cell death in cancerous cells and inhibiting microbial growth.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-C10_{10}H14_{14}N2_{2}O4_{4}Nitro group in para position
DiethanolamineC4_{4}H11_{11}NO2_{2}Contains hydroxyl groups; used as a surfactant
N,N-Diethyl-m-toluamide (DEET)C12_{12}H17_{17}NO2_{2}Widely used insect repellent

The unique substitution pattern of Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate distinguishes it from similar compounds, enhancing its reactivity and potential therapeutic applications.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of the compound against Klebsiella pneumoniae and Streptococcus pyogenes. Results indicated significant inhibition with MIC values ranging from 6.25 to 12.5 μg/mL .
  • Anticancer Activity :
    • In vitro studies demonstrated that Ethanol, 2,2'-((3-nitrophenyl)imino)bis-, dibenzoate can induce apoptosis in breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways leading to programmed cell death .

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